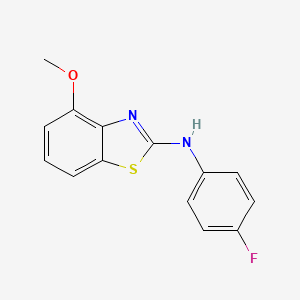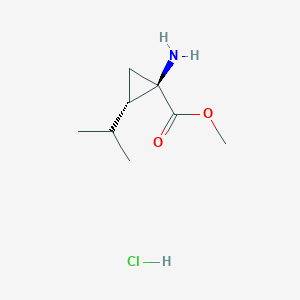
Methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and diverse potential applications. The compound is characterized by a cyclopropane ring with a methyl ester, an amino group, and a hydrochloride salt, making it a versatile molecule in both synthesis and application.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride involves several key steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is typically formed through a Simmons-Smith reaction, where a zinc-copper couple is used to cyclopropanate an olefin precursor.
Functional Group Addition: Subsequent steps involve the addition of a methyl ester and an amino group through nucleophilic substitution reactions. Protective groups may be employed to ensure selectivity.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is optimized for scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Key considerations include the use of catalysts to minimize side reactions and purification techniques such as crystallization to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the amino group may be converted to a nitro or oxime derivative.
Reduction: Reduction of the ester group to a corresponding alcohol is possible using agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with various substituents.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases.
Major Products Formed:
Oxidized Derivatives: Nitroso or hydroxylamine compounds.
Reduced Derivatives: Alcohols or amines.
Substituted Derivatives: Various substituted cyclopropanes depending on the reagents used.
科学的研究の応用
Chemistry: Methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride serves as an important intermediate in the synthesis of more complex molecules, offering a versatile scaffold for the development of new chemical entities.
Biology: Its unique structure allows it to act as a building block in the synthesis of biologically active molecules, potentially leading to the discovery of novel pharmaceuticals.
Medicine: Investigations into its pharmacological properties suggest potential roles in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Used in the production of specialty chemicals and advanced materials, providing unique properties that improve product performance.
作用機序
The exact mechanism of action of Methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride depends on its specific application. the compound's effects are often mediated through interactions with molecular targets such as enzymes or receptors. The cyclopropane ring provides a rigid structure that can mimic or inhibit natural substrates, while the amino and ester groups facilitate binding interactions.
類似化合物との比較
Methyl (1S,2R)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride: Similar structure but different stereochemistry.
Cyclopropane-1-carboxylic acid derivatives: Varying functional groups attached to the cyclopropane ring.
Propan-2-ylamines: Lacking the cyclopropane ring but similar functional groups.
Uniqueness: The unique stereochemistry of Methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride sets it apart, influencing its reactivity and interactions with biological targets. This stereochemistry can impart specific binding affinities and selectivities, enhancing its utility in various applications.
特性
IUPAC Name |
methyl (1R,2S)-1-amino-2-propan-2-ylcyclopropane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5(2)6-4-8(6,9)7(10)11-3;/h5-6H,4,9H2,1-3H3;1H/t6-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWIJWMASXSZAO-QDOHZIMISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC1(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@@]1(C(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
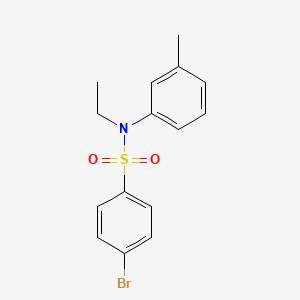
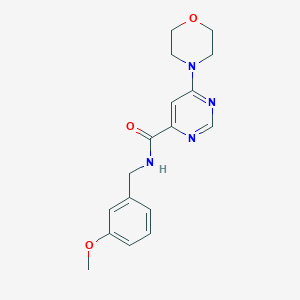

![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}azetidin-3-amine](/img/structure/B2913090.png)
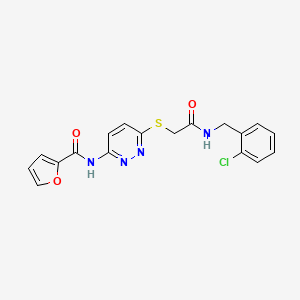
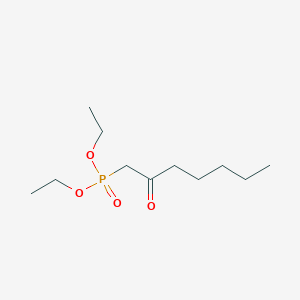
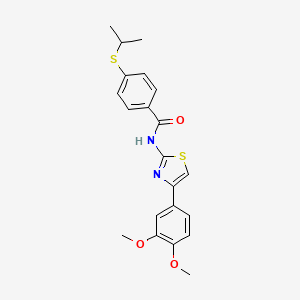
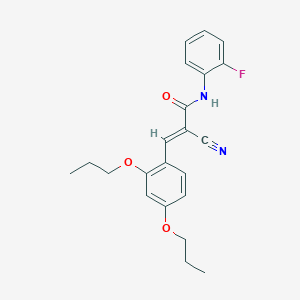
![[2-(3,5-Dimethylpyrazol-1-yl)-6-methylpyrimidin-4-yl]methanol](/img/structure/B2913097.png)
![2-[[4-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2913100.png)
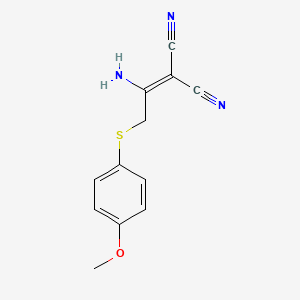
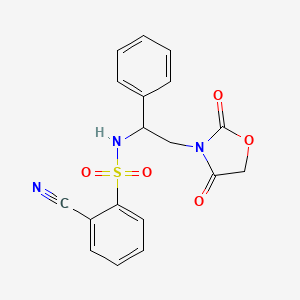
![N-(2-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2913103.png)
